Nintedanib Impurity A;BIBF 1202
Overview
Description
Nintedanib Impurity A, also known as BIBF 1202, is an active metabolite of the VEGFR, FGFR, and PDGFR inhibitor BIBF 1120 (nintedanib) . It is formed from nintedanib by intracellular esterases . BIBF 1202 inhibits VEGFR2 with an IC50 value of 62 nM .
Synthesis Analysis
BIBF 1202 is formed from nintedanib by intracellular esterases . This is the primary metabolic reaction for nintedanib .Molecular Structure Analysis
Nintedanib is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety BIBF 1202 . This metabolite is subsequently glucuronidated by UGT enzymes (UGT1A1, UGT1A7, UGT1A8, and UGT1A10) in the intestine and by UGT1A1 in the liver .Chemical Reactions Analysis
The prevalent metabolic reaction for nintedanib is hydrolytic cleavage by esterases, resulting in the free acid moiety BIBF 1202 . BIBF 1202 is subsequently glucuronidated by UGT enzymes, namely UGT1A1, UGT1A7, UGT1A8, and UGT1A10 to BIBF 1202 glucuronide .Scientific Research Applications
Pharmacokinetic Studies
UPLC-MS/MS Method for Determining Concentrations in Rat Plasma
- A study by Lin et al. (2016) established a sensitive method using ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for determining the concentration of Nintedanib and its metabolite BIBF 1202 in rat plasma. This method was validated and successfully applied to a pharmacokinetic study in rats (Lin et al., 2016).
Drug Tissue Distribution Study in Mice
- Xu et al. (2015) developed a UPLC-MS/MS method to determine Nintedanib and BIBF 1202 in mice plasma and tissue, which was then applied to study the pharmacokinetics and tissue distribution of these compounds in mice (Xu et al., 2015).
Enhancement of Bioavailability
Rod-Shaped Nintedanib Nanocrystals
- Zhu et al. (2021) investigated the use of rod-shaped nanocrystals to enhance the oral bioavailability of BIBF by improving its dissolution and absorption in the intestine (Zhu et al., 2021).
Nanostructured Lipid Carriers for Intestinal Absorption
- Another study by Zhu et al. (2020) focused on using nanostructured lipid carriers to improve the oral bioavailability of BIBF by promoting its intestinal absorption (Zhu et al., 2020).
Other Relevant Research
Population Pharmacokinetics in Cancer Patients
- Schmid et al. (2017) developed a population pharmacokinetic model for Nintedanib and its main metabolite BIBF 1202 in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis (Schmid et al., 2017).
Antifibrotic and Anti-inflammatory Activity
- Rangarajan et al. (2016) and Wollin et al. (2014) conducted studies on the antifibrotic and anti-inflammatory activities of Nintedanib in models of lung fibrosis (Rangarajan et al., 2016); (Wollin et al., 2014).
Safety And Hazards
Nintedanib has a low potential for drug–drug interactions, especially with drugs metabolised by cytochrome P450 enzymes . Administration of nintedanib in patients with moderate or severe hepatic impairment is not recommended, and patients with mild hepatic impairment should be monitored closely and the dose adjusted accordingly .
Future Directions
Nintedanib has a straightforward and time-independent pharmacokinetic profile that is consistent across a range of patient populations . Hepatic and intestinal metabolism as well as biliary excretion are the major routes of elimination for nintedanib . The intrinsic factors sex and renal function do not affect nintedanib pharmacokinetics . These findings could be helpful to understand the inter- and intraindividual variability in the efficacy of nintedanib .
properties
IUPAC Name |
2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMWYVJAVLZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nintedanib Impurity A;BIBF 1202 | |
CAS RN |
894783-71-2 | |
Record name | BIBF-1202 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIBF-1202 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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